DPP7-IN-5385
Description
Properties
Molecular Formula |
C11H23BN2O3 |
|---|---|
Molecular Weight |
242.13 |
IUPAC Name |
(R)-(1-(1-Aminocyclohexane-1-carboxamido)butyl)boronic acid |
InChI |
InChI=1S/C11H23BN2O3/c1-2-6-9(12(16)17)14-10(15)11(13)7-4-3-5-8-11/h9,16-17H,2-8,13H2,1H3,(H,14,15)/t9-/m0/s1 |
InChI Key |
QXHRZFDDFCMPJJ-VIFPVBQESA-N |
SMILES |
CCC[C@@H](B(O)O)NC(C1(N)CCCCC1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DPP7 IN-5385; DPP7-IN 5385; DPP7 IN 5385; DPP7-IN-5385 |
Origin of Product |
United States |
Molecular and Cellular Biology of Dipeptidyl Peptidase 7 Dpp7
Structural and Catalytic Mechanisms of Dipeptidyl Peptidase 7
The enzymatic function of DPP7 is intrinsically linked to its three-dimensional structure and the specific arrangement of amino acids within its active site.
Human DPP7 is a homodimer, and its structure has been elucidated, revealing a catalytic domain with an α/β-hydrolase fold. nih.govresearchgate.net The catalytic pocket is situated deep within a cleft between the catalytic and non-catalytic domains. nih.govresearchgate.net Access to this active site is thought to be through a narrow tunnel. nih.govresearchgate.net
The catalytic activity of DPP7 is dependent on a conserved catalytic triad (B1167595) of amino acids: Serine-162, Aspartate-418, and Histidine-443. nih.govresearchgate.net This triad is characteristic of serine proteases and is essential for the hydrolysis of the peptide bond in its substrates. While sharing a common catalytic domain, the "specificity domains" of DPP7 and another well-known dipeptidyl peptidase, DPP4, are structurally distinct. DPP4 possesses a β-propeller fold, whereas DPP7 has a rare, completely helical fold. nih.govresearchgate.net This structural difference is key to designing specific inhibitors that can distinguish between these enzymes.
DPP7 exhibits specificity for substrates with particular amino acids at the N-terminus. It preferentially cleaves dipeptides where the penultimate residue (the P1 position) is proline or alanine (B10760859). scbt.comuniprot.org In some contexts, it has been shown to prefer hydrophobic amino acids at the P1 position. researchgate.net
DPP7 functions as an exopeptidase, catalyzing the removal of N-terminal dipeptides from its substrates. scbt.com Its primary substrates are oligopeptides, with a particular preference for tripeptides. uniprot.orgportlandpress.com For instance, it can release Xaa-Pro and Xaa-Ala dipeptides from oligopeptides. portlandpress.com
The catalytic efficiency of DPP7 can be influenced by the nature of the substrate. Studies have shown that it efficiently hydrolyzes synthetic substrates like Lys-Pro-pNA and Ala-Pro-pNA. portlandpress.com Furthermore, research on bacterial DPP7 has revealed a broader substrate specificity than initially thought, capable of degrading bioactive peptides. nagasaki-u.ac.jpzlb.de This broader specificity is supported by interactions with residues beyond the immediate cleavage site (P1' and P2' residues). nagasaki-u.ac.jp
| Substrate Type | General Structure | Preferred Residues (P1) | Source(s) |
| Oligopeptides | Xaa-Yaa-... | Proline, Alanine | scbt.comuniprot.orgportlandpress.com |
| Tripeptides | Xaa-Yaa-Zaa | Proline, Alanine | uniprot.orgportlandpress.com |
| Synthetic Chromogenic Substrates | e.g., Lys-Ala-pNA | Proline, Alanine | portlandpress.com |
| Synthetic Fluorogenic Substrates | e.g., Met-Leu-MCA | Hydrophobic residues | researchgate.netuniprot.org |
The enzymatic activity of DPP7 is highly dependent on the pH of its environment. Human DPP7 exhibits optimal activity at an acidic pH, typically around 5.5. genecards.orguniprot.orgportlandpress.com Its activity is significantly lower at neutral pH (pH 7) and it is considered inactive at alkaline pH (pH 8). genecards.orguniprot.org This pH profile is consistent with its localization within acidic intracellular compartments like lysosomes or other vesicles. uniprot.orgportlandpress.com The pH profile for DPP7 is virtually identical to that of DPP-II, with a peak activity in the range of pH 5.5-6.0. researchgate.net
| pH Range | Relative Activity | Source(s) |
| 3.0 - 5.0 | Increasing | portlandpress.comresearchgate.net |
| 5.5 - 6.0 | Optimal | genecards.orguniprot.orgportlandpress.comresearchgate.net |
| 7.0 | Low | genecards.orguniprot.org |
| 8.0 and above | Inactive | genecards.orguniprot.org |
Catalytic Activity and Preferred Substrates (e.g., oligopeptides, tripeptides)
Gene Expression and Regulation of Dipeptidyl Peptidase 7
The expression of the DPP7 gene is controlled by various mechanisms and shows a distinct pattern across different tissues.
The human gene encoding DPP7 is located on chromosome 9. wikipedia.org The regulation of its expression is crucial for cellular function. In Drosophila, the Decapentaplegic (Dpp) signaling pathway, which shares some functional similarities with pathways involving human DPPs, is known to be regulated at both the transcriptional and post-transcriptional levels. nih.govelifesciences.orgresearchgate.net Transcriptional regulation of Dpp target genes often involves the interplay of activating and repressing transcription factors. biologists.combiologists.com For instance, the regulation can be modulated by the frequency of transcriptional bursts. nih.govelifesciences.org
Translational control, which governs the rate at which mRNA is translated into protein, is another critical layer of gene expression regulation. washington.eduembopress.org While specific translational control mechanisms for human DPP7 are not extensively detailed in the provided search results, general mechanisms involve regulatory proteins binding to untranslated regions (UTRs) of mRNA. In some cellular contexts, such as in quiescent lymphocytes, the expression of DPP7 is essential for maintaining the resting state, and inhibition of its activity can lead to apoptosis, suggesting tight regulation of its expression. nih.gov
DPP7 is not ubiquitously expressed at high levels throughout the body but shows a tissue-specific expression pattern. genecards.org It is found in the cytoplasm of cells and has notably high expression in immune cells, such as lymphocytes and monocytes. scbt.com High expression is also observed in the gastrointestinal tract and various other tissues. scbt.com The Human Protein Atlas indicates low tissue specificity for RNA expression, meaning it is detected in many tissues but not highly enriched in any single one. proteinatlas.org However, studies have noted its presence in seminal plasma at the protein level. genecards.org In some species, like the pied flycatcher, the DPP7 gene has been found to have a deletion, leading to its complete absence of expression in the tissues of this bird. researchgate.netnih.gov The expression of DPP7 can also be altered in disease states; for example, high expression has been observed in colorectal cancer and is associated with a poor prognosis, suggesting a tissue-specific role in cancer progression. mdpi.com
| Tissue/Cell Type | Expression Level | Source(s) |
| Lymphocytes | High | scbt.com |
| Monocytes | High | scbt.com |
| Gastrointestinal Tract | High | scbt.com |
| Seminal Plasma | Detected (Protein) | genecards.org |
| Colorectal Cancer | High | mdpi.com |
Transcriptional and Translational Control Mechanisms
Subcellular Localization and Compartmentalization of Dipeptidyl Peptidase 7
Dipeptidyl Peptidase 7 (DPP7), also known as Dipeptidyl Peptidase 2 (DPP2) or Quiescent Cell Proline Dipeptidase (QPP), is a serine protease with specific distribution within cellular compartments, which is critical to its function. nih.govmdpi.comwikipedia.orggenecards.org Its inhibitor, DPP7-IN-5385, is a key research tool for studying these functions. medkoo.comdcchemicals.comglixxlabs.com
Presence in Lysosomes and Cytoplasmic Vesicles
Research has consistently identified DPP7 within lysosomes, which are key organelles for degradation. wikipedia.orgelabscience.com Gene ontology analyses confirm its localization to lysosomes, where it participates in catabolic processes. wikipedia.orggenecards.org In addition to lysosomes, DPP7 is also found within cytoplasmic vesicles. wikipedia.orgmonarchinitiative.org These vesicles are involved in transporting substances within the cell. oaepublish.com For instance, in some intestinal cells, the related enzyme Dipeptidyl Peptidase IV (DPP IV) has been observed in both cytoplasmic vesicles and lysosomes. jst.go.jp The presence of DPP7 in these compartments underscores its role in cellular degradation and transport pathways.
Table 1: Subcellular Localization of Dipeptidyl Peptidase 7 (DPP7)
| Cellular Component | Presence of DPP7 | Associated Function | Source(s) |
| Lysosome | Yes | Degradation of oligopeptides, Protein catabolism | wikipedia.orggenecards.orgelabscience.com |
| Cytoplasmic Vesicle | Yes | Intracellular transport | wikipedia.orgmonarchinitiative.org |
| Golgi Apparatus | Yes | Protein processing and sorting | wikipedia.orgmonarchinitiative.org |
| Extracellular Region/Exosome | Yes | Secretion, Intercellular communication | wikipedia.org |
Involvement in Extracellular and Golgi-Associated Processes
DPP7's role extends beyond degradative compartments to include key sites for protein processing and secretion. It has been localized to the Golgi apparatus, the central hub for modifying, sorting, and packaging proteins and lipids for transport. wikipedia.orgmonarchinitiative.orgbscb.org The Golgi apparatus processes biochemicals received from the endoplasmic reticulum and dispatches them for use inside and outside the cell. bscb.orgeurekalert.orgmdpi.com
Furthermore, DPP7 is found in the extracellular region and within extracellular exosomes, indicating its secretion from the cell. wikipedia.org It has been shown that in response to calcium release, DPP7 can be secreted in its active form. elabscience.com This suggests its participation in intercellular signaling and the modification of the extracellular environment.
Physiological and Pathophysiological Roles of Dipeptidyl Peptidase 7
The specific localization of DPP7 dictates its involvement in several crucial biological processes, from protein breakdown to the regulation of immune cell fate.
Involvement in Lysosomal Protein Catabolic Processes
DPP7 is an active participant in lysosomal protein catabolic processes. genecards.orgmonarchinitiative.org This involves the breakdown of proteins into smaller peptides within the lysosome. ebi.ac.uk The lysosomal proteolysis pathway is primarily responsible for degrading extracellular proteins and cell-surface receptors that have been brought into the cell through endocytosis. thermofisher.com The function of DPP7 within the lysosome is integral to this system of protein turnover and recycling.
Contribution to Proteolysis and Peptide Degradation
As a post-proline cleaving aminopeptidase (B13392206), DPP7 exhibits dipeptidyl-peptidase activity, which is a form of proteolysis. mdpi.comwikipedia.orgelabscience.com Its primary function is to cleave dipeptides, specifically Xaa-Pro, from the N-terminus of proteins and oligopeptides. elabscience.com This activity is crucial for the degradation of various peptides. The broader family of dipeptidyl peptidases is known to be involved in inactivating numerous peptide hormones and regulatory peptides. nih.gov For example, the related enzyme DPP-IV is well-known for its role in degrading incretin (B1656795) hormones, thereby regulating glucose metabolism. plos.orgmdpi.com The proteolytic activity of DPP7 is fundamental to the normal processing and degradation of proline-containing peptides. mdpi.com
Regulation of Lymphocyte Quiescence and Apoptosis Modulation
A critical role for DPP7 has been identified in the life cycle of lymphocytes. It is expressed in quiescent (resting) lymphocytes and is a key regulator in maintaining this non-proliferative state. nih.govmdpi.comgenecards.org The maintenance of lymphocyte quiescence is an active process, not a default state. nih.gov
Inhibition of DPP7's enzymatic activity has been shown to disrupt this resting state, leading to apoptosis (programmed cell death) specifically in quiescent lymphocytes, while activated lymphocytes remain unaffected. nih.govmdpi.comelabscience.comscbt.com This makes DPP7 essential for the survival of resting lymphocytes. elabscience.comscbt.com In the context of diseases like chronic lymphocytic leukemia (CLL), high DPP7 activity is associated with a poorer prognosis. nih.gov Conversely, resistance to apoptosis induced by DPP7 inhibition is linked to more aggressive forms of CLL. mdpi.com This has led to the development of DPP7 apoptosis assays, using specific inhibitors, as a potential prognostic tool in CLL. nih.govnih.gov
Table 2: Role of DPP7 in Lymphocyte Regulation
| Process | Role of DPP7 | Effect of Inhibition | Source(s) |
| Lymphocyte Quiescence | Maintains the resting state of lymphocytes. | Disrupts quiescence, leads to cell cycle entry. | nih.govmdpi.comglixxlabs.com |
| Lymphocyte Survival | Essential for the survival of quiescent lymphocytes. | Induces apoptosis in quiescent lymphocytes. | elabscience.comscbt.com |
| Apoptosis Modulation | Prevents spontaneous apoptosis in resting cells. | Triggers apoptosis in resting lymphocytes. | nih.govmdpi.comnih.gov |
Mechanistic and Biological Activity Profiling of Dpp7 in 5385
Molecular Interaction and Binding Site Analysis
Currently, specific computational studies detailing molecular docking or molecular dynamics (MD) simulations for DPP7-IN-5385 with its target, Dipeptidyl Peptidase 7 (DPP7), are not extensively available in the public research domain. Such computational methods are crucial in drug discovery for predicting the binding affinity and stability of a ligand-receptor complex. unair.ac.idbiomedpharmajournal.orgyoutube.com Molecular docking helps to elucidate binding interactions by fitting a ligand into the active site of a protein and scoring the poses unair.ac.idbiomedpharmajournal.orgjneonatalsurg.com, while MD simulations provide insights into the dynamic behavior and stability of the complex over time under physiological conditions. mdpi.commdpi.comresearchgate.net Although general protocols for these simulations are well-established unair.ac.idresearchgate.net, their specific application to this compound has not been published. Future in silico studies would be invaluable for understanding the precise orientation and key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding of this compound to the DPP7 active site.
As of now, there are no publicly available co-crystal or cryogenic electron microscopy (cryo-EM) structures of human DPP7 in complex with this compound. googleapis.comarizona.edutheses.czscispace.combiorxiv.orgrcsb.org Determining such a structure would provide definitive, high-resolution insights into the inhibitor's binding mode and the specific molecular interactions that confer its potency and selectivity.
However, structural studies of DPP7 with other inhibitors offer valuable context. For instance, the co-crystal structure of human DPP7 with the non-covalent inhibitor L-2,4-diaminobutyryl-piperidinamide (Dab-Pip) has been resolved, revealing key features of the active site. nih.govnih.gov These studies show that the catalytic pocket of DPP7 is located deep within a cleft between its two domains—an α/β-hydrolase domain and a distinct helical "specificity" domain. nih.gov The catalytic triad (B1167595) is conserved and comprises Ser162, Asp418, and His443. nih.govnih.gov It is within this active site that this compound, a boronic acid-based inhibitor, is presumed to bind, likely forming a covalent bond with the catalytic serine residue, a common mechanism for this class of inhibitors.
Role of Dpp7 Inhibition by Dpp7 in 5385 in Disease Pathomechanisms Pre Clinical Mechanistic Focus
Potential Mechanistic Roles in Other Biological Systems (if applicable)
Beyond its implications in cancer, DPP7 is a ubiquitously expressed enzyme that partakes in various physiological processes. nih.gov Its inhibition could, therefore, have wider mechanistic roles in other biological systems.
Lymphocyte and Fibroblast Survival: DPP7 is considered essential for maintaining the viability of resting lymphocytes and fibroblasts. nih.gov Its inhibition has been shown to result in apoptosis in these quiescent cells. nih.govnih.gov This fundamental role in cell survival programs highlights its importance beyond cancer pathology and suggests that DPP7 inhibitors could modulate immune responses or fibrotic conditions.
Neurological Processes: Physiological studies have indicated that DPP7 is active in the brain, where it is capable of cleaving neuropeptides such as casomorphin and bradykinin. nih.gov This suggests a potential role for DPP7 in regulating neuroactive peptide signaling. The inhibition of DPP7 could therefore modulate neurological pathways, although this area remains less explored.
Glucose Homeostasis: There is evidence to suggest that DPP7 activity is essential for preventing hyperinsulinemia and maintaining glucose homeostasis. nih.gov This function is shared with the more extensively studied Dipeptidyl Peptidase 4 (DPP4), a validated target for type 2 diabetes. nih.govnih.gov While DPP7 and DPP4 have low sequence similarity, they share some functional characteristics, and certain compounds can inhibit both enzymes. nih.gov This points to a potential, though not fully elucidated, role for selective DPP7 inhibition in metabolic regulation.
The diverse functions of DPP7 suggest that a targeted inhibitor like DPP7-IN-5385 could have broad biological effects. Since a global knockout of the DPP7 gene results in embryonic lethality in mice, specific and selective inhibitors are crucial tools to further dissect its physiological and pathological roles in vivo. researchgate.net
Advanced Methodologies and Techniques in Dpp7 in 5385 Research
Computational and Bioinformatic Approaches
Computational and bioinformatic methods play a crucial role in the initial stages of research and in the interpretation of complex biological data related to compounds like DPP7-IN-5385. These approaches allow for the analysis of large datasets to identify potential targets, understand molecular interactions, and predict biological outcomes.
Multi-omics Data Integration (e.g., TCGA, TIMER2.0)
Multi-omics data integration involves combining data from different biological layers, such as genomics, transcriptomics, and proteomics, to gain a holistic understanding of biological systems. Databases like The Cancer Genome Atlas (TCGA) provide vast amounts of multi-omics data from various cancer types. nih.govnih.govmixomics.org TIMER2.0 is a tool specifically designed for the systematic analysis of immune infiltrates across diverse cancer types using computational algorithms applied to bulk tumor transcriptome profiles, including data from TCGA. cistrome.orgnih.govresearchgate.netgithub.io
In the context of DPP7 research, these platforms have been utilized to assess DPP7 expression levels across different tumors and correlate them with clinical outcomes and the tumor immune microenvironment. For example, analysis using TIMER2.0 and TCGA has shown that DPP7 is highly expressed in colorectal cancer (CRC), and high DPP7 expression is associated with poor prognosis. nih.govnih.gov These integrated analyses can reveal associations between DPP7 expression and the infiltration of various immune cell types, such as T helper cells, regulatory T cells (Tregs), cytotoxic cells, natural killer (NK) cells, and dendritic cells (DCs). nih.gov Such findings provide valuable context for understanding the potential impact of targeting DPP7 with inhibitors like this compound on the complex tumor ecosystem.
Gene Set Enrichment Analysis (GSEA) and Pathway Analysis
Gene Set Enrichment Analysis (GSEA) and pathway analysis are computational methods used to determine whether a predefined set of genes shows statistically significant differences in expression between two biological states or is associated with a particular phenotype. nih.govrnabio.orggsea-msigdb.org These analyses help in identifying the biological processes, functions, and pathways that are significantly altered in conditions related to the target of a compound.
Applied to DPP7 research, GSEA has been used to investigate the biological processes and pathways correlated with DPP7 expression. For instance, analysis of differentially expressed genes based on DPP7 expression levels in CRC has identified enriched pathways. researchgate.net These pathways can provide insights into how DPP7 influences cellular behavior and the tumor microenvironment. GSEA and pathway analysis can help researchers understand the broader biological implications of inhibiting DPP7 with compounds like this compound by highlighting the cellular networks and functions that are most affected. nih.govresearchgate.net
Biochemical and Cellular Assay Systems
Biochemical and cellular assays are fundamental for experimentally validating the activity of compounds like this compound and understanding their effects on target proteins and cellular functions.
In Vitro Enzyme Activity Assays (e.g., fluorescent substrate assays)
In vitro enzyme activity assays are essential for measuring the catalytic activity of purified enzymes and assessing the inhibitory potential of compounds. For dipeptidyl peptidases like DPP7, fluorescent substrate assays are commonly used. clinisciences.combpsbioscience.comnih.govassaygenie.com These assays typically involve incubating the enzyme with a synthetic substrate that contains a fluorophore quenched by a peptide linkage. Upon cleavage of the substrate by the active enzyme, the free fluorophore is released, resulting in increased fluorescence that can be measured using a microplate reader. clinisciences.combpsbioscience.comnih.gov
Fluorescent DPP7 activity assay kits are available, providing a convenient and sensitive method for measuring DPP7 activity and screening potential inhibitors. clinisciences.combpsbioscience.com These kits often include purified recombinant human DPP7 and a specific fluorogenic substrate. clinisciences.combpsbioscience.com By measuring the reduction in fluorescence signal in the presence of varying concentrations of a compound like this compound, researchers can determine its inhibitory potency, often expressed as an IC50 value. This provides direct evidence of the compound's ability to inhibit DPP7 enzyme activity in a controlled, cell-free environment.
Cell-Based Assays (e.g., cell proliferation, migration, invasion assays, co-culture systems)
Cell-based assays are critical for evaluating the biological effects of compounds in a more physiologically relevant context. These assays use live cells to study various cellular processes influenced by the target protein.
Cell proliferation assays, such as CCK-8 assays, are used to measure the rate of cell growth and division. nih.gov Migration and invasion assays, including wound healing assays and transwell assays, assess the ability of cells to move and penetrate through a barrier, processes crucial in cancer metastasis. nih.govnih.govfrontiersin.orgsigmaaldrich.com Co-culture systems involve growing different cell types together to study their interactions, such as the interaction between cancer cells and immune cells in the tumor microenvironment. nih.gov
In DPP7 research, these assays have been used to demonstrate the functional consequences of altering DPP7 expression or activity. For example, overexpression of DPP7 has been shown to enhance the proliferation, migration, and invasion capabilities of colorectal cancer cells in vitro. nih.govnih.gov Conversely, knockdown of DPP7 expression can inhibit these malignant behaviors. nih.gov Co-culture experiments have indicated that DPP7 overexpression in tumor cells can suppress the cytotoxic function of immune cells. nih.gov Cell-based assays are invaluable for evaluating how this compound affects these cellular processes, providing insights into its potential therapeutic effects. Three-dimensional (3D) cell culture models offer a more accurate representation of the in vivo environment compared to traditional two-dimensional cultures and are increasingly used to study cell proliferation, migration, and invasion. mdpi.com
Protein Expression Analysis (e.g., Immunoblotting, Immunohistochemistry)
Analyzing protein expression levels is essential for confirming the presence and abundance of target proteins and assessing how their levels are affected by experimental manipulations or compound treatment.
Immunoblotting, also known as Western Blotting, is a widely used technique to detect specific proteins in cell lysates or tissue homogenates and quantify their relative expression levels. waxitinc.comresearchgate.netazurebiosystems.com It involves separating proteins by gel electrophoresis, transferring them to a membrane, and probing with specific antibodies. waxitinc.comazurebiosystems.com Immunohistochemistry (IHC) is a technique used to detect and visualize specific proteins within tissue sections using antibodies. researchgate.net IHC allows for the localization of proteins within their cellular and tissue context.
Both immunoblotting and immunohistochemistry have been employed in DPP7 research to validate DPP7 expression in various tissues and cell lines. nih.govnih.gov For instance, these methods were used to confirm elevated DPP7 expression in colorectal cancer tissues compared to normal tissues. nih.govnih.gov Immunoblotting has also been used to investigate how DPP7 expression affects the levels of other proteins involved in processes like the epithelial-mesenchymal transition (EMT). nih.gov These techniques are vital for confirming the expression of DPP7 in the experimental models used to study this compound and for assessing the compound's potential impact on the expression of its target or downstream signaling proteins.
Due to the lack of specific information found regarding the chemical compound "this compound" in the context of the requested research methodologies, namely genetic manipulation techniques (such as siRNA-mediated knockdown and CRISPR-Cas9 for target validation) and in vivo rodent model systems for mechanistic elucidation, phenotypic rescue, and mechanistic validation, it is not possible to generate a comprehensive article strictly adhering to the provided outline and focusing solely on this specific compound.
Searches for "this compound" in conjunction with these advanced methodologies and in vivo model systems did not yield relevant research findings or detailed applications specific to this compound. While information exists on the use of genetic manipulation techniques like CRISPR-Cas9 for target validation uniprot.orgwikipedia.orggenecards.orggenecards.orgrcsb.org and siRNA for gene knockdown, as well as the application of in vivo rodent models in studying disease pathomechanisms and validating therapeutic approaches, these findings are not specifically linked to "this compound".
Similarly, while the enzyme Dipeptidyl peptidase 7 (DPP7) has been a subject of research, including its role in diseases like colorectal cancer, and other DPP inhibitors have been studied using various methodologies and models, specific research detailing the application of genetic manipulation or in vivo rodent models with "this compound" was not identified in the available search results.
Therefore, based on the strict instruction to focus exclusively on "this compound" within the specified outline sections, the article cannot be generated with the required level of detail and scientific accuracy pertaining to this specific compound and the requested methodologies.
Compound Names and Identifiers
Future Research Directions and Unanswered Questions
Elucidation of Novel Endogenous Substrates of DPP7
A primary challenge in understanding the full biological scope of DPP7 is the identification of its complete repertoire of endogenous substrates. While some substrates are known, many are likely yet to be discovered. The high selectivity of DPP7-IN-5385 makes it an invaluable tool for this purpose. Future research should focus on employing chemoproteomic approaches, such as activity-based protein profiling (ABPP), in concert with this compound. By comparing the proteomic profiles of cells or tissues treated with and without this selective inhibitor, researchers can identify proteins that are differentially processed, thus pinpointing novel DPP7 substrates. The identification of these substrates will be crucial for unraveling the diverse physiological roles of DPP7.
Investigation of this compound's Effects on Underexplored Biological Pathways
Current research has implicated DPP7 in processes such as immune regulation and cancer progression. dcchemicals.comglixxlabs.com However, the precise molecular pathways through which DPP7 exerts its effects remain largely uncharacterized. Future studies should leverage this compound to explore these underexplored pathways. For instance, in the context of colorectal cancer where DPP7 is often overexpressed, this inhibitor can be used to probe its influence on key cancer-related signaling cascades, such as those involved in cell proliferation, migration, and invasion. dcchemicals.comglixxlabs.com Furthermore, investigating the impact of DPP7 inhibition on metabolic pathways and cellular stress responses could reveal novel functions for this enzyme.
Development of Advanced Probes and Tool Compounds for DPP7 Research
While this compound is a potent and selective inhibitor, the development of more advanced chemical tools is essential for deeper mechanistic studies. medkoo.combiorxiv.org Future research should aim to modify the structure of this compound to create a new generation of probes. This could include the synthesis of:
Fluorescently-labeled probes: Attaching a fluorophore to this compound would enable the visualization of DPP7 activity and localization within cells and tissues using advanced microscopy techniques.
Biotinylated probes: These probes would facilitate the isolation and identification of DPP7 and its binding partners from complex biological samples.
Photo-crosslinkable probes: Incorporating a photoreactive group would allow for the covalent labeling and subsequent identification of interacting proteins in living cells.
These advanced tools will be instrumental in studying the dynamic regulation of DPP7 and its interactions within the cellular environment.
Exploration of Structure-Activity Relationships for Enhanced Selectivity and Potency in Research
A detailed understanding of the structure-activity relationship (SAR) of DPP7 inhibitors is crucial for the design of even more potent and selective compounds. The chemical scaffold of this compound, an (R)-(1-(1-aminocyclohexane-1-carboxamido)butyl)boronic acid, provides an excellent starting point for SAR studies. medkoo.com Future research should systematically explore modifications at various positions of the molecule, as outlined in the conceptual table below.
Table 2: Conceptual Framework for Future Structure-Activity Relationship (SAR) Studies of this compound Analogs
| Modification Site | Proposed Chemical Changes | Expected Impact on Activity |
| Cyclohexane Ring | Introduction of substituents (e.g., hydroxyl, fluoro) | Alter lipophilicity and binding interactions |
| Amine Group | Alkylation or acylation | Modulate hydrogen bonding and steric hindrance |
| Butyl Chain | Varying length and branching | Probe the hydrophobic pocket of the active site |
| Boronic Acid | Replacement with other warheads (e.g., nitriles, ketones) | Investigate alternative binding modes and covalent interactions |
These studies, combining chemical synthesis with in vitro enzymatic assays, will provide valuable insights into the molecular determinants of DPP7 inhibition and guide the development of next-generation research tools and potential therapeutic leads.
Synergistic Mechanistic Interactions with Other Biological Modulators
The complexity of biological systems often necessitates combination therapies to achieve desired effects. Future research should investigate the potential for synergistic interactions between this compound and other biological modulators. For example, in cancer research, combining DPP7 inhibition with inhibitors of other peptidases or with established chemotherapeutic agents could lead to enhanced anti-tumor activity. Mechanistic studies would be required to understand the basis of any observed synergy, which could involve the modulation of parallel or downstream signaling pathways. Such investigations could open up new therapeutic strategies for complex diseases.
Advanced Mechanistic Studies in Complex Disease Models
To fully understand the in vivo consequences of DPP7 inhibition, it is essential to move beyond simple cell culture systems. Future research should utilize this compound in more complex and physiologically relevant disease models. These could include:
Organoid models: Patient-derived organoids of various cancers can be used to study the effect of DPP7 inhibition in a three-dimensional and more patient-specific context.
Animal models: Genetically engineered mouse models or xenograft models of human diseases can be employed to investigate the systemic effects of this compound and its therapeutic potential in a whole-organism setting.
These advanced mechanistic studies will be critical for validating DPP7 as a therapeutic target and for understanding the potential benefits and limitations of its inhibition in a preclinical setting.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
